molecular formula C11H11NO3S B2577619 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 702670-17-5

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2577619
CAS No.: 702670-17-5
M. Wt: 237.27
InChI Key: CGYAXVWTGNEERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one is an organic compound that belongs to the class of benzothiazines Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Methoxycarbonylmethyl Group: This step involves the esterification of the benzothiazine intermediate with methoxycarbonylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazines depending on the nucleophile used.

Scientific Research Applications

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenylboronic acid
  • 2-Amino-4-(methoxycarbonyl)phenylboronic acid

Comparison

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to its benzothiazine ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)6-12-8-4-2-3-5-9(8)16-7-10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYAXVWTGNEERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)CSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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